molecular formula C14H12ClN5O B8684648 2-chloro-4-[1-[(4-methoxyphenyl)methyl]triazol-4-yl]pyrimidine

2-chloro-4-[1-[(4-methoxyphenyl)methyl]triazol-4-yl]pyrimidine

Cat. No.: B8684648
M. Wt: 301.73 g/mol
InChI Key: AQGULCZXFGJXBJ-UHFFFAOYSA-N
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Description

2-chloro-4-[1-[(4-methoxyphenyl)methyl]triazol-4-yl]pyrimidine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chloro group at the 2-position of the pyrimidine ring and a 1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl substituent at the 4-position. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-[1-[(4-methoxyphenyl)methyl]triazol-4-yl]pyrimidine typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of 1-(4-methoxybenzyl)-1H-1,2,3-triazole: This step involves the reaction of 4-methoxybenzyl azide with an alkyne under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions to form the triazole ring.

    Chlorination of Pyrimidine: The pyrimidine ring is chlorinated at the 2-position using a chlorinating agent such as phosphorus oxychloride (POCl3).

    Coupling Reaction: The 1-(4-methoxybenzyl)-1H-1,2,3-triazole is then coupled with the 2-chloropyrimidine under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-[1-[(4-methoxyphenyl)methyl]triazol-4-yl]pyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group at the 2-position of the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The triazole ring and the methoxybenzyl group can undergo oxidation and reduction reactions, respectively, under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

2-chloro-4-[1-[(4-methoxyphenyl)methyl]triazol-4-yl]pyrimidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-4-[1-[(4-methoxyphenyl)methyl]triazol-4-yl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine: A similar compound with additional methoxybenzyl groups.

    2-chloropyrimidine: A simpler pyrimidine derivative with only a chloro group at the 2-position.

Uniqueness

2-chloro-4-[1-[(4-methoxyphenyl)methyl]triazol-4-yl]pyrimidine is unique due to the presence of both the triazole and pyrimidine rings, as well as the methoxybenzyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C14H12ClN5O

Molecular Weight

301.73 g/mol

IUPAC Name

2-chloro-4-[1-[(4-methoxyphenyl)methyl]triazol-4-yl]pyrimidine

InChI

InChI=1S/C14H12ClN5O/c1-21-11-4-2-10(3-5-11)8-20-9-13(18-19-20)12-6-7-16-14(15)17-12/h2-7,9H,8H2,1H3

InChI Key

AQGULCZXFGJXBJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(N=N2)C3=NC(=NC=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-4-ethynylpyrimidine (200 mg, 1.4 mmol) and 1-(azidomethyl)-4-methoxybenzene (0.5 M in t-butanol, 2.9 mL, 1.44 mmol) in 1:1 water tBuOH (7.2 mL) was added copper(II) sulfate pentahydrate (36 mg, 0.14 mmol) and sodium ascorbate (143 mg, 0.72 mmol) and the reaction was stirred at room temperature for 2 hrs. The reaction was then partitioned between water (50 mL) and EtOAc (50 mL). The layers were separated and the aqueous phase was extracted once with EtOAc (50 mL). The combined organic phases were washed with saturated aqueous sodium chloride (50 mL), dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. Purification on silica (30-50% ethyl acetate in hexanes) afforded 2-chloro-4-[1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl]pyrimidine (256 mg, 59%) as a white solid.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
2.9 mL
Type
reactant
Reaction Step One
Quantity
143 mg
Type
reactant
Reaction Step One
Quantity
36 mg
Type
catalyst
Reaction Step One
Quantity
7.2 mL
Type
solvent
Reaction Step One

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